Ethyl 1-methyl-1h-imidazole-2-carboxylate

DNA-binding polyamides solid-phase synthesis heterocyclic building blocks

Solid-phase synthesis of sequence-specific DNA-binding polyamides demands the exact N-methyl imidazole monomer-generic imidazole esters fail to replicate Dervan pairing rules, leading to synthesis failure. Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1) is the validated building block for these protocols. • Ensures faithful imidazole-pyrrole pairing in polyamide minor-groove binders; not substitutable with N-H or N-ethyl analogs. • Balanced lipophilicity (LogP ~0.64) and crystalline solid form (mp 41-48 °C) enable precise automated dispensing in high-throughput synthesis. • Trusted intermediate for MBL inhibitor programs targeting VIM-2/IMP-1 antibiotic resistance; ethyl ester protects carboxylate through multi-step anhydrous sequences.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 30148-21-1
Cat. No. B014745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-1h-imidazole-2-carboxylate
CAS30148-21-1
Synonyms1-Methyl-1H-imidazole-2-carboxylic Acid Ethyl Ester;  RGW 811; 
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CN1C
InChIInChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3
InChIKeyNOTZYDYZBOBDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-methyl-1H-imidazole-2-carboxylate Technical Baseline


Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1) is a heterocyclic building block classified as a 1,3-diazole (imidazole) derivative, with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It is a white to light yellow crystalline solid at room temperature, with a reported melting point range of 29–50 °C depending on purity and measurement method . The compound is soluble in dichloromethane, ether, ethyl acetate, and methanol . It is widely utilized as a synthetic intermediate, particularly in the solid-phase synthesis of imidazole-containing polyamides, as established by Baird and Dervan (1996) [2].

Workflow Solid-phase synthesis of polyamides
Selection N-methyl imidazole building block
Handling Crystalline solid at room temperature
Solubility Soluble in CH₂Cl₂, ether, EtOAc, MeOH

Ethyl 1-methyl-1H-imidazole-2-carboxylate Generic Substitution Risks


Generic substitution with structurally similar imidazole esters is inadvisable due to critical differences in N-substitution and ester chain length that dictate distinct physicochemical and reactivity profiles. The presence of the N-methyl group in the target compound imparts a specific electronic environment and steric profile that differs from N-H analogs (e.g., ethyl 1H-imidazole-2-carboxylate, CAS 33543-78-1) or N-ethyl analogs (e.g., ethyl 1-ethyl-1H-imidazole-2-carboxylate, CAS 62366-55-6). These differences manifest in divergent melting points, solubility, lipophilicity (LogP), and reactivity in downstream transformations such as solid-phase peptide coupling or metalloenzyme inhibitor synthesis . Consequently, substituting an alternative imidazole ester without rigorous re-optimization can lead to failed syntheses, altered reaction kinetics, or unexpected biological activity.

Target

Ethyl 1-methyl-1H-imidazole-2-carboxylate

N-methyl substitution; solid handling; validated polyamide monomer

Not interchangeable

N-H analog (CAS 33543-78-1)

Lacks critical N-methyl group; unsuitable for polyamide pairing rules

N-Ethyl analog (CAS 62366-55-6)

Liquid at room temperature (mp 0.7 °C); handling and reactivity may shift

Ethyl 1-methyl-1H-imidazole-2-carboxylate Differentiation Evidence


Solid-Phase Polyamide Synthesis vs. N-H Analog

Ethyl 1-methyl-1H-imidazole-2-carboxylate is specifically validated as a monomer for solid-phase synthesis of pyrrole-imidazole polyamides, enabling sequence-specific DNA recognition. The N-methyl substituent is essential for the required pairing rules and minor groove binding. The N-H analog (ethyl 1H-imidazole-2-carboxylate, CAS 33543-78-1) lacks this critical N-methyl group, making it unsuitable for this application without additional synthetic steps [1]. While direct coupling yield data for this specific compound is not disclosed, the seminal work by Baird and Dervan established high stepwise coupling yields (>99%) for polyamides synthesized using this class of monomer [2].

Polyamide Synthesis
Class-level inference
N-methyl substituent is essential for DNA-binding pairing rules in solid-phase polyamide synthesis
Structural prerequisite for polyamide research workflows
Class-level evidence from Baird & Dervan 1996; coupling yield data not disclosed for this monomer
DNA-binding polyamides solid-phase synthesis heterocyclic building blocks

MBL Inhibitor Intermediate vs. Carboxylic Acid

Ethyl 1-methyl-1H-imidazole-2-carboxylate serves as a protected ester prodrug or intermediate for 1-substituted-1H-imidazole-2-carboxylic acid derivatives, which are potent inhibitors of metallo-β-lactamases (MBLs) such as VIM-2 and IMP-1. The ethyl ester protects the carboxylic acid during synthesis and can be hydrolyzed in situ or in vivo to the active carboxylate metal-binding pharmacophore. Patent CN111187218A explicitly claims the use of 1-substituted-1H-imidazole-2-carboxylic acid compounds, for which this ethyl ester is a direct precursor [1]. While IC50 values are reported for the carboxylic acid derivatives (e.g., as low as 0.018 µM against VIM-2 [2]), the ethyl ester itself is a synthetic intermediate rather than the final active species.

MBL Inhibitor Intermediate
Class-level inference
Ethyl ester serves as protected precursor to 1-methyl-1H-imidazole-2-carboxylic acid MBL inhibitors
Supports multi-step inhibitor synthesis; requires deprotection to active carboxylate
Patent CN111187218A claims acid derivatives; ester itself is synthetic intermediate
antibiotic resistance metallo-β-lactamase inhibitors medicinal chemistry

Lipophilicity & Solubility vs. Free Acid

Ethyl 1-methyl-1H-imidazole-2-carboxylate exhibits a calculated LogP of 0.64–0.65 [1], indicating moderate lipophilicity. This contrasts sharply with the free carboxylic acid analog (1-methyl-1H-imidazole-2-carboxylic acid), which is highly polar and predominantly water-soluble . The ester's solubility in organic solvents (dichloromethane, ether, ethyl acetate, methanol) makes it compatible with standard organic synthesis and purification techniques, whereas the free acid's high polarity can complicate extraction and chromatography.

Lipophilicity
Cross-study comparable
LogP 0.64–0.65
Moderate lipophilicity supports organic solvent extraction and chromatography
Predicted LogP; free acid analog is water-soluble and may complicate workup
physicochemical properties solubility drug design

Solid Handling vs. N-Ethyl Analog

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a crystalline solid with a melting point of 29–50 °C, depending on purity . This allows for straightforward weighing and handling as a solid at or slightly below room temperature. In contrast, the N-ethyl analog (ethyl 1-ethyl-1H-imidazole-2-carboxylate, CAS 62366-55-6) has a reported melting point of 0.7 °C , meaning it is a liquid at room temperature and may require refrigeration or special handling for accurate dispensing.

Physical State
Cross-study comparable
Crystalline solid (mp 29–50 °C) vs. N-ethyl analog liquid (mp 0.7 °C)
Solid form enables accurate weighing; reduces volatility-related handling issues
Melting points from vendor specifications; verify lot-specific values
physical properties handling storage

Drug-Likeness Profile vs. Methyl Ester

Ethyl 1-methyl-1H-imidazole-2-carboxylate has a predicted LogP of 0.64 and a molecular weight of 154.17 g/mol, placing it within favorable drug-like space (Lipinski's Rule of Five: MW < 500, LogP ≤ 5). Its methyl ester analog (methyl 1-methyl-1H-imidazole-2-carboxylate, CAS 62366-53-4) has a lower molecular weight (140.14 g/mol) and potentially lower lipophilicity, which could affect membrane permeability and bioavailability . The ethyl ester offers a balanced lipophilicity profile often preferred for oral bioavailability and CNS penetration in medicinal chemistry campaigns.

Drug-Likeness Profile
Class-level inference
MW 154.17, LogP 0.64
Reported profile within Lipinski space; ethyl ester offers balanced lipophilicity
Predicted values; methyl ester analog expected lower LogP
ADMET drug design bioavailability

Ethyl 1-methyl-1H-imidazole-2-carboxylate Optimal Applications


Solid-Phase Polyamide Synthesis

Ethyl 1-methyl-1H-imidazole-2-carboxylate is the definitive monomer for constructing imidazole-containing polyamides on solid support. Its N-methyl substitution is essential for the 'pairing rules' that govern sequence-specific DNA minor groove binding, as established in foundational work by Dervan and colleagues [1][2]. Procurement of this specific ester ensures compatibility with established protocols for generating high-purity polyamide oligomers for gene regulation studies.

MBL Inhibitor Synthesis

As a protected ester, this compound serves as a key intermediate in the synthesis of 1-substituted-1H-imidazole-2-carboxylic acid derivatives, which are potent inhibitors of clinically relevant MBLs (e.g., VIM-2, IMP-1). The ethyl ester protecting group facilitates multi-step synthesis under anhydrous conditions before final deprotection to the active carboxylate pharmacophore [3]. This makes it a strategic choice for medicinal chemistry programs targeting antibiotic resistance.

Medicinal Chemistry Building Block

The compound's balanced lipophilicity (LogP ~0.64), moderate molecular weight (154.17), and favorable organic solvent solubility make it an attractive scaffold for generating diverse libraries of imidazole-containing drug candidates . Its solid physical state simplifies automated weighing and dispensing in high-throughput synthesis platforms compared to low-melting or liquid analogs .

Application
Selection Property
Validation Focus
Solid-phase polyamide synthesis
N-methyl substitution for pairing rules
Protocol compatibility and coupling efficiency
MBL inhibitor intermediate
Ethyl ester protecting group strategy
Deprotection conditions and carboxylate activity
Medicinal chemistry building block
Balanced LogP and solid handling
Scaffold derivatization and library synthesis

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